In-Depth Technical Guide to Dimorpholinophosphinyl Chloride (CAS: 7264-90-6)
In-Depth Technical Guide to Dimorpholinophosphinyl Chloride (CAS: 7264-90-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimorpholinophosphinyl chloride (DMPC) is a versatile organophosphorus compound with the CAS number 7264-90-6. It serves as a highly effective condensing and phosphinylating agent in organic synthesis. Its unique chemical structure, featuring two morpholine rings attached to a phosphorus center, imparts high reactivity, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of Dimorpholinophosphinyl chloride, with a focus on detailed experimental protocols and reaction mechanisms.
Physicochemical Properties
Dimorpholinophosphinyl chloride is a white to off-white solid at room temperature.[1] It is sensitive to moisture and should be stored under an inert atmosphere in a refrigerator.[2][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7264-90-6 | [1][4] |
| Molecular Formula | C₈H₁₆ClN₂O₃P | [4][5] |
| Molecular Weight | 254.65 g/mol | [4] |
| Appearance | White to off-white solid/powder | [1][4] |
| Melting Point | 80 °C | [1][2] |
| Boiling Point | 137-140 °C at 0.02 Torr | [2][3] |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [2][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Purity | ≥ 97% (HPLC) | [4] |
| Canonical SMILES | C1COCCN1P(=O)(N2CCOCC2)Cl | [5] |
| InChI | InChI=1S/C8H16ClN2O3P/c9-15(12,10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 | [5] |
Synthesis of Dimorpholinophosphinyl Chloride
Dimorpholinophosphinyl chloride is typically synthesized through the reaction of a phosphorus halide with morpholine. The most common methods involve the use of phosphorus pentachloride or phosphorus oxychloride.
Synthesis from Phosphorus Pentachloride
A prevalent method for the synthesis of Dimorpholinophosphinyl chloride involves the reaction of dimorpholine with phosphorus pentachloride in an anhydrous solvent such as benzene.[6]
Experimental Protocol:
-
Reactants: Dimorpholine and Phosphorus Pentachloride.
-
Solvent: Anhydrous benzene.
-
Procedure: In a reaction vessel maintained at room temperature, phosphorus pentachloride is reacted with dimorpholine in anhydrous benzene. The reaction is typically stirred until completion.
-
Purification: The resulting product is purified by recrystallization to obtain high-purity Dimorpholinophosphinyl chloride.[6]
Synthesis from Phosphorus Oxychloride
An alternative and also widely used method is the reaction of phosphorus oxychloride with morpholine.
Experimental Protocol:
-
Reactants: Phosphorus oxychloride and Morpholine.
-
Solvent: An aprotic solvent such as dichloromethane.
-
Procedure: Morpholine is added to a solution of phosphorus oxychloride in the chosen solvent. The reaction is often carried out in the presence of a tertiary amine, like triethylamine, to act as a hydrogen chloride scavenger.
-
Purification: The product is isolated and purified, likely through filtration and recrystallization.
Chemical Reactions and Mechanism of Action
Dimorpholinophosphinyl chloride's utility stems from its role as a potent phosphinylating agent.[7][8] The phosphorus-chlorine bond is highly susceptible to nucleophilic attack, which allows for the activation of various functional groups.
Substitution Reactions
The chlorine atom in DMPC is a good leaving group and can be readily substituted by a variety of nucleophiles, including alcohols, phenols, and amines. This reactivity is central to its application as a condensing agent.[4]
Mechanism as a Condensing Agent
When used as a condensing agent, for instance in esterification or amidation, DMPC activates a carboxylic acid by forming a highly reactive phosphinic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or amine to form the corresponding ester or amide.
Applications in Drug Development and Organic Synthesis
Dimorpholinophosphinyl chloride is a key reagent in the synthesis of several pharmaceutical compounds and is also utilized in peptide and polymer chemistry.
Synthesis of Dexamethasone Phosphate
A significant application of DMPC is as a condensing reagent in the synthesis of Dexamethasone Phosphate, a water-soluble pro-drug of the anti-inflammatory glucocorticoid, Dexamethasone.[3][8] DMPC facilitates the formation of the phosphate ester bond, which enhances the drug's solubility and bioavailability.
Experimental Protocol:
Detailed experimental protocols specifically citing the use of Dimorpholinophosphinyl chloride for the industrial synthesis of Dexamethasone Phosphate are not prevalent in the public domain, with many patents describing the use of the alternative reagent, pyrophosphoryl chloride.[9][10] However, a general laboratory-scale procedure can be inferred from its function as a condensing agent:
-
Reactants: Dexamethasone, a phosphate source (such as phosphoric acid), and Dimorpholinophosphinyl chloride.
-
Solvent: An anhydrous polar aprotic solvent (e.g., pyridine or dimethylformamide).
-
Procedure: Dexamethasone and the phosphate source would be dissolved in the solvent. Dimorpholinophosphinyl chloride would then be added, likely at a reduced temperature, to activate the phosphate group and facilitate the esterification with the hydroxyl group of Dexamethasone. The reaction mixture would be stirred until the reaction is complete.
-
Work-up and Purification: The reaction would be quenched, and the Dexamethasone Phosphate would be isolated and purified using standard techniques such as extraction, chromatography, and/or crystallization.
Peptide Synthesis
Dimorpholinophosphinyl chloride can be used as a coupling reagent in peptide synthesis to form amide bonds between amino acids.[3] It serves as an alternative to other common coupling reagents.
Experimental Protocol:
A specific, detailed experimental protocol for the use of DMPC in peptide synthesis was not found in the searched literature. However, a general procedure would involve:
-
Reactants: An N-protected amino acid, a C-protected amino acid, and Dimorpholinophosphinyl chloride.
-
Solvent: A suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Procedure: The N-protected amino acid is activated by reacting it with Dimorpholinophosphinyl chloride, likely in the presence of a base to neutralize the liberated HCl. The C-protected amino acid is then added to the activated species to form the peptide bond.
-
Work-up and Purification: The resulting dipeptide is isolated and purified using standard chromatographic techniques.
Polymer Chemistry
DMPC finds applications in polymer chemistry, where it can be used to introduce phosphinyl groups into polymer backbones.[7][8] This modification can enhance properties such as thermal stability and mechanical strength.[8]
Experimental Protocol:
Detailed experimental procedures for the use of DMPC in polymer modification are highly specific to the polymer and desired properties and are not broadly available in the general literature. The general approach would involve reacting a polymer with functional groups (e.g., hydroxyl or amine groups) with Dimorpholinophosphinyl chloride, often in a suitable solvent and potentially with a catalyst.
Safety and Handling
Dimorpholinophosphinyl chloride is a moisture-sensitive and potentially hazardous chemical.[1][2]
-
Hazards: It may cause respiratory irritation and is harmful if swallowed. It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[1]
-
Handling: It should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2][3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[1]
Conclusion
Dimorpholinophosphinyl chloride is a reactive and versatile organophosphorus reagent with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its ability to act as an efficient condensing and phosphinylating agent makes it a valuable tool for the construction of complex molecules. While detailed, standardized experimental protocols are not always readily available in the public domain, the principles of its reactivity provide a solid foundation for its application in research and development. Further investigation into its use in peptide and polymer synthesis may unveil new and valuable applications for this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. Dimorpholinophosphinyl chloride|lookchem [lookchem.com]
- 3. Cas 7264-90-6,DiMorpholinophosphinyl Chloride | lookchem [lookchem.com]
- 4. Cas No. 7264-90-6, DiMorpholinophosphinyl Chloride - Buy Cas No. 7264-90-6, Chlorinating Agents Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 5. Dimorpholinophosphinyl Chloride | LGC Standards [lgcstandards.com]
- 6. Buy Dimorpholinophosphinyl chloride (EVT-391220) | 7264-90-6 [evitachem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. CN112094311B - Process for preparing dexamethasone sodium phosphate by one-step method - Google Patents [patents.google.com]
- 10. CN103936809A - Improved preparation method of dexamethasone sodium phosphate intermediate - Google Patents [patents.google.com]
